4-Methylpyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family, characterized by the presence of a pyrazole ring and a carboxylic acid functional group. This compound exhibits significant biological activity and has garnered attention in medicinal chemistry and agricultural applications. Its structure consists of a five-membered ring with two adjacent nitrogen atoms, contributing to its unique chemical properties.
4-Methylpyrazole-3-carboxylic acid can be synthesized through various chemical methods, often involving the reaction of precursors that contain pyrazole derivatives. The compound is not typically found in nature but is produced synthetically for research and industrial purposes.
This compound is classified under:
The synthesis of 4-methylpyrazole-3-carboxylic acid can be achieved through several methods, each with varying yields and complexities:
The molecular structure of 4-methylpyrazole-3-carboxylic acid can be represented as follows:
The compound typically exhibits specific spectral characteristics that aid in its identification:
4-Methylpyrazole-3-carboxylic acid participates in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The reactivity profile is influenced by the electron-donating properties of the methyl group and the electron-withdrawing nature of the carboxylic acid.
In biological systems, 4-methylpyrazole-3-carboxylic acid acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Its mechanism typically involves competitive inhibition where it binds to enzyme active sites, preventing substrate access.
Studies indicate that this compound can influence metabolic pathways related to drug metabolism and detoxification processes in organisms, highlighting its potential therapeutic applications .
Relevant data from various studies indicate that physical properties such as solubility and melting point can vary slightly based on purity and crystallization methods used during synthesis .
4-Methylpyrazole-3-carboxylic acid has several scientific uses:
Pyrazole-based compounds exhibit systematic structural variations that define their chemical behavior and biological interactions. The unsubstituted 1H-pyrazole (molecular formula C₃H₄N₂) serves as the fundamental parent structure. Classification occurs through substitution patterns: monosubstituted (single substituent), disubstituted (two substituents), and trisubstituted (three substituents) derivatives. Positional isomerism significantly influences molecular properties, particularly when substituents occupy adjacent sites on the heterocyclic ring.
4-Methylpyrazole-3-carboxylic acid exemplifies a trisubstituted pyrazole with specific functional group placement: a methyl group at position 4 and a carboxylic acid moiety at position 3. This arrangement creates a distinctive electronic distribution characterized by the electron-donating methyl group and the electron-withdrawing carboxylic acid function. The compound crystallizes as a zwitterionic structure in the solid state, with proton transfer from the carboxylic acid to the pyridinic nitrogen (N2), stabilizing the crystal lattice through intermolecular hydrogen bonding. This zwitterionic form contributes to the compound's relatively high melting point (225–230°C with decomposition) and moderate aqueous solubility [3] [4] [7].
Table 1: Structural Characteristics of Pyrazole-3-carboxylic Acid Isomers
Compound Name | Substituent Position | CAS Number | Molecular Formula | Key Distinguishing Feature |
---|---|---|---|---|
4-Methylpyrazole-3-carboxylic acid | Methyl at C4; COOH at C3 | 82231-51-4 | C₅H₆N₂O₂ | Zwitterionic stabilization |
3-Methylpyrazole-4-carboxylic acid | Methyl at C3; COOH at C4 | 40704-11-8 | C₅H₆N₂O₂ | Tautomeric equilibrium |
Pyrazole-3-carboxylic acid | COOH at C3 | 1621-91-6 | C₄H₄N₂O₂ | Greater acidity (pKa ~3.2) |
Substitution patterns on the pyrazole ring critically determine pharmacological potency and target selectivity. The C3/C4 substitution pattern in 4-methylpyrazole-3-carboxylic acid creates a unique electronic environment that influences both physicochemical properties and biological interactions. The methyl group at position 4 enhances lipophilic character without significant steric bulk, facilitating passive membrane permeability. Simultaneously, the carboxylic acid at position 3 provides a hydrogen-bonding anchor capable of forming specific interactions with biological targets, including enzymes and receptors. This balanced hydrophilicity-lipophilicity profile is reflected in the compound's computed partition coefficient (consensus log P = 0.29), suggesting favorable membrane penetration while maintaining water solubility essential for distribution in physiological systems [3] [4].
Bioactivity modulation occurs through several mechanisms:
These structural features enable the molecule to serve as a versatile pharmacophore in medicinal chemistry. Computational ADMET predictions indicate high gastrointestinal absorption (HIA >90%) and no blood-brain barrier penetration, suggesting peripheral activity with minimal central nervous system effects. The compound shows no predicted inhibition of major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), reducing potential for drug-drug interactions in therapeutic applications [3] [4].
The chemistry of pyrazole-3-carboxylic acids traces its origins to classical synthetic methods developed in the late 19th century. Ludwig Knorr's pioneering work in 1883 established the foundational cyclocondensation approach using 1,3-dicarbonyl compounds with hydrazine derivatives. While Knorr's initial studies focused on 3,5-dimethylpyrazoles, subsequent methodological refinements enabled access to carboxylic acid-functionalized derivatives. The synthesis of 4-methylpyrazole-3-carboxylic acid became practicable through modified approaches involving β-keto esters and hydrazine hydrate, yielding esters that undergo alkaline hydrolysis to the target carboxylic acids [5].
Significant synthetic advancements emerged in the late 20th century with the development of regioselective protocols. Metal-catalyzed methods, particularly those employing ruthenium(II) complexes and iron catalysts, enabled precise control over substitution patterns at positions 3, 4, and 5. These methodologies addressed the historical challenge of regioisomeric mixtures that plagued early synthetic efforts. Contemporary routes emphasize atom economy and green chemistry principles, as exemplified by nano-ZnO catalyzed condensations achieving yields exceeding 95% under solvent-free conditions [2] [5].
Table 2: Evolution of Synthetic Methods for Pyrazole-3-carboxylic Acids
Time Period | Synthetic Methodology | Key Advancement | Limitations |
---|---|---|---|
1880–1950 | Knorr-type condensation | Foundation of pyrazole chemistry | Regioselectivity control |
1950–1980 | Hydrazine + β-keto ester hydrolysis | Access to carboxylic acid derivatives | Multi-step synthesis; moderate yields |
1980–2000 | Transition metal-catalyzed cyclizations | Improved regiocontrol | Catalyst cost; functional group intolerance |
2000–Present | Microwave-assisted solvent-free reactions | Rapid synthesis; high yields; eco-friendly | Scale-up challenges |
The commercial availability of 4-methylpyrazole-3-carboxylic acid (CAS 82231-51-4) reflects its importance as a synthetic building block. Multiple suppliers offer the compound at 95–98% purity, with standardized storage recommendations (sealed containers at 2–8°C) to prevent decarboxylation or hydration. The compound has emerged as a key synthetic intermediate for pharmaceuticals, including kinase inhibitors and cytokine modulators. Its application in developing BI-3802, an experimental anticancer agent from Boehringer Ingelheim, highlights the continuing relevance of this pyrazole carboxylic acid in contemporary drug discovery [3] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7